

# Unveiling the Spectroscopic Signature of Pterisolic Acid E: A Technical Guide

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## Compound of Interest

Compound Name: *Pterisolic acid E*

Cat. No.: *B1151888*

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Kunming, China – A comprehensive technical guide detailing the spectroscopic data for **Pterisolic acid E**, a novel ent-kaurane diterpenoid, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, crucial for the identification and characterization of this natural product.

**Pterisolic acid E** was isolated from the fern *Pteris semipinnata*, a plant with a history in traditional medicine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, the results of which are presented herein.

## Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **Pterisolic acid E**.

### Table 1: NMR Spectroscopic Data for Pterisolic Acid E (in CD<sub>3</sub>OD)

Position	<sup>13</sup> C NMR (100 MHz, δ <sub>c</sub> )	<sup>1</sup> H NMR (400 MHz, δ <sub>H</sub> , J in Hz)
1	40.2 (t)	1.22 (m), 1.94 (m)
2	19.8 (t)	1.65 (m), 1.88 (m)
3	38.8 (t)	1.18 (m), 1.50 (m)
4	44.2 (s)	
5	57.3 (d)	1.15 (m)
6	23.0 (t)	1.58 (m), 1.70 (m)
7	40.1 (t)	1.35 (m), 1.60 (m)
8	55.4 (s)	
9	61.4 (d)	1.80 (m)
10	40.4 (s)	
11	71.9 (d)	4.10 (brs)
12	34.5 (t)	1.90 (m), 2.15 (m)
13	46.8 (d)	2.55 (m)
14	38.2 (t)	2.25 (m), 2.35 (m)
15	218.9 (s)	
16	49.0 (d)	2.70 (m)
17	29.5 (q)	1.10 (d, 6.8)
18	29.2 (q)	1.25 (s)
19	182.0 (s)	
20	18.0 (q)	0.95 (s)

Data sourced from Wang et al., 2011.[\[1\]](#)

**Table 2: Mass Spectrometry Data for Pterisolic Acid E**

Technique	Ionization Mode	Mass Analyzed	Observed m/z	Calculated m/z	Formula
HR-ESI-MS	Positive	[M+Na] <sup>+</sup>	373.1996	373.1990	C <sub>20</sub> H <sub>30</sub> O <sub>5</sub> Na

Data sourced from Wang et al., 2011.[\[1\]](#)

## Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

The primary literature describing the isolation of **Pterisolic acid E** did not report specific IR or UV spectroscopic data.

## Experimental Protocols

The spectroscopic data presented were obtained following established experimental procedures for the isolation and characterization of natural products.

## Isolation and Purification

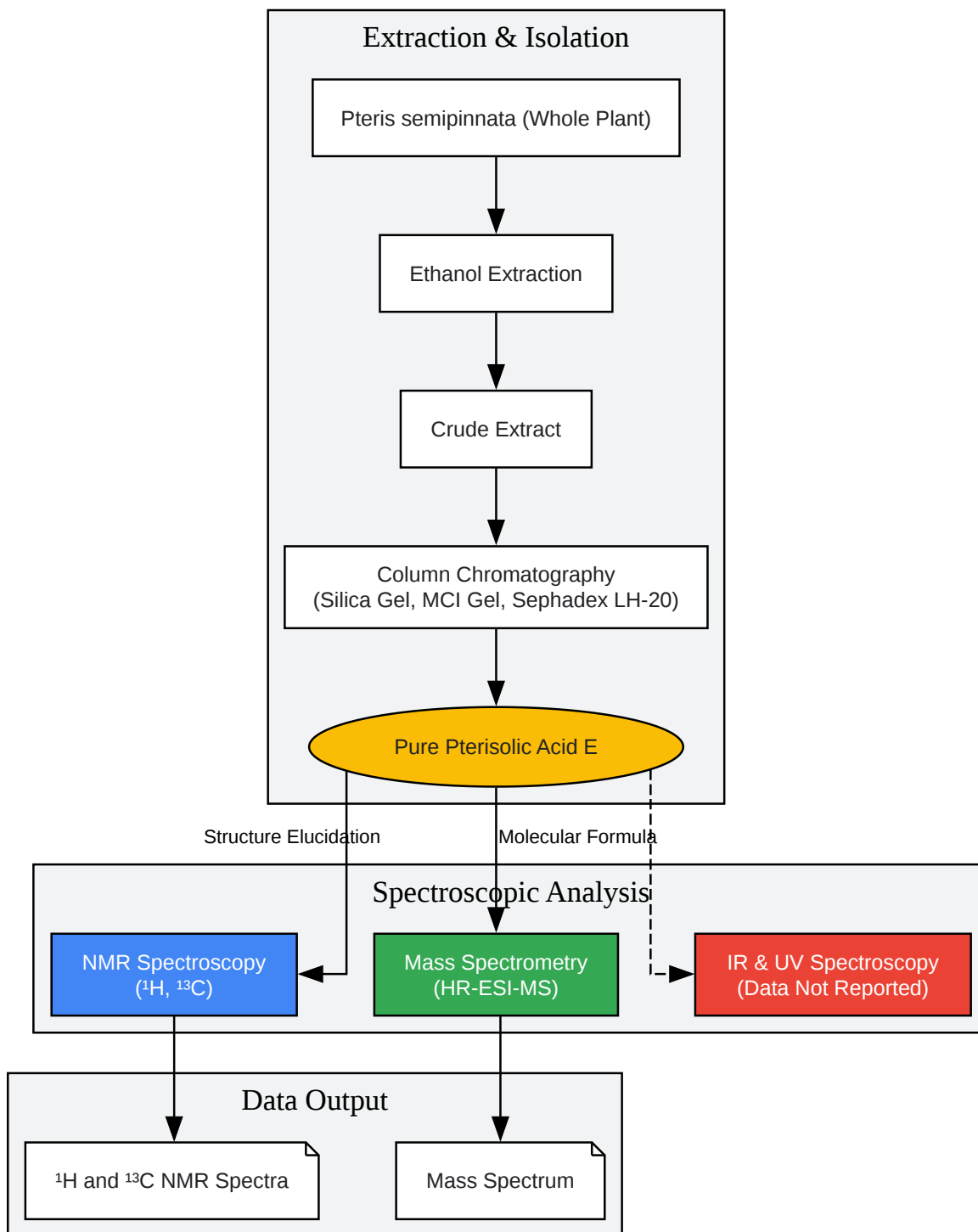
The dried and powdered whole plants of *Pteris semipinnata* were extracted with 95% ethanol at room temperature. The resulting crude extract was subjected to repeated column chromatography on silica gel, MCI gel CHP 20P, and Sephadex LH-20 to yield pure **Pterisolic acid E**.

## Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals of CD<sub>3</sub>OD (δH 3.30; δC 49.0).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a VG Auto-Spec-3000 spectrometer.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Pterisolic acid E**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Pterisolic acid E**.

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## References

- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Pterisolic Acid E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151888#spectroscopic-data-for-pterisolic-acid-e-nmr-ms-ir-uv]

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